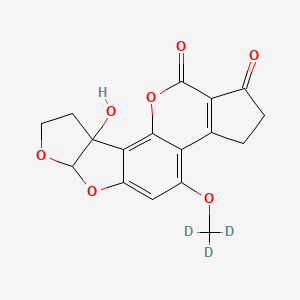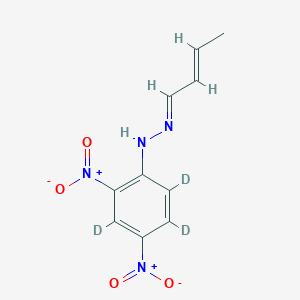
Bisphenol Z-Phosgene Copolymer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisphenol Z-Phosgene Copolymer is a versatile polymeric material synthesized from bisphenol Z and phosgene. This compound is known for its unique properties, including high thermal stability, mechanical strength, and chemical resistance. These attributes make it suitable for various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol Z-Phosgene Copolymer typically involves the interfacial polycondensation method. In this process, bisphenol Z is dissolved in an aqueous alkaline solution, while phosgene is introduced in the organic phase, usually methylene chloride. The reaction is catalyzed by amines such as triethylamine or pyridine . The pH of the reaction mixture is carefully controlled to optimize the reaction rate and minimize side products .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of reactants and efficient separation of the polymer from the reaction mixture. The polymer is then purified and isolated through techniques such as steam crumbing or devolatilization .
Analyse Chemischer Reaktionen
Types of Reactions: Bisphenol Z-Phosgene Copolymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical properties.
Reduction: Reduction reactions can modify the polymer’s structure, affecting its mechanical and thermal properties.
Substitution: Substitution reactions, particularly with nucleophiles, can introduce functional groups into the polymer chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl-containing polymers, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Bisphenol Z-Phosgene Copolymer has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of advanced materials and as a precursor for other polymeric compounds.
Medicine: Its stability and resistance to degradation are advantageous in medical devices and implants.
Industry: The polymer is used in the production of high-performance coatings, adhesives, and composites.
Wirkmechanismus
The mechanism by which Bisphenol Z-Phosgene Copolymer exerts its effects involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, enhancing its functionality in different applications. The specific pathways involved depend on the application, such as its role in drug delivery systems where it interacts with cellular membranes to facilitate drug release .
Vergleich Mit ähnlichen Verbindungen
Bisphenol A-Phosgene Copolymer: Known for its high impact resistance and clarity, commonly used in optical applications.
Bisphenol S-Phosgene Copolymer: Offers better thermal stability and is used in high-temperature applications.
Bisphenol F-Phosgene Copolymer: Known for its chemical resistance and used in harsh chemical environments.
Uniqueness: Bisphenol Z-Phosgene Copolymer stands out due to its unique combination of thermal stability, mechanical strength, and chemical resistance. These properties make it suitable for applications where other similar compounds may not perform as well .
Eigenschaften
CAS-Nummer |
25134-45-6 |
|---|---|
Molekularformel |
C21H25ClO3 |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
[4-[1-(4-methoxyphenyl)cyclohexyl]phenyl] acetate;hydrochloride |
InChI |
InChI=1S/C21H24O3.ClH/c1-16(22)24-20-12-8-18(9-13-20)21(14-4-3-5-15-21)17-6-10-19(23-2)11-7-17;/h6-13H,3-5,14-15H2,1-2H3;1H |
InChI-Schlüssel |
ARIOPRLAQMRJEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC.Cl |
Synonyme |
Phosgene Polyester with 4,4’-Cyclohexylidenediphenol; 4,4’-Cyclohexylidenebisphenol Polymer with Carbonic Dichloride; 4,4’-Cyclohexylidenediphenol Polyester with Phosgene; 1,1-Bis(4-hydroxyphenyl)cyclohexane-phosgene Copolymer; 1,1-Bis(4-hydroxypheny |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


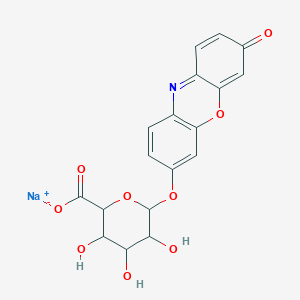
![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)
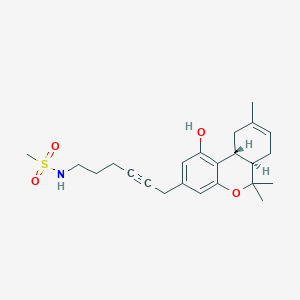
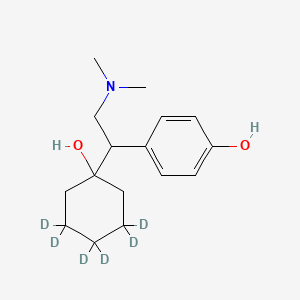
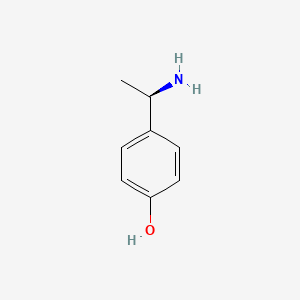

![(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1147568.png)
